Superior Anti-Staphylococcal and Anti-Pneumococcal Potency Compared to Lead Compound 8a
Antibacterial agent 89 (compound 8e) exhibits significantly improved antibacterial activity compared to the lead compound 8a (C3-005). Against S. pneumoniae ATCC 49619, 8e shows an MIC of 2 µg/mL, representing a 4-fold improvement over 8a (MIC 8 µg/mL). Against both S. aureus strains ATCC 25923 and ATCC 29213, 8e achieves an MIC of 4 µg/mL, a 4-fold improvement over 8a (MIC 16 µg/mL) [1]. The enhanced potency is attributed to the 5-trifluoromethyl-2-benzoic acid moiety in 8e, which optimizes binding to the β'CH protein surface [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. pneumoniae: 2 µg/mL; S. aureus ATCC 25923: 4 µg/mL; S. aureus ATCC 29213: 4 µg/mL |
| Comparator Or Baseline | Compound 8a (C3-005): S. pneumoniae 8 µg/mL; S. aureus ATCC 25923 16 µg/mL; S. aureus ATCC 29213 16 µg/mL |
| Quantified Difference | 4-fold improvement for all three strains |
| Conditions | Standard broth microdilution assay per CLSI guidelines |
Why This Matters
This demonstrates that the specific 5-trifluoromethyl-2-benzoic acid substitution in 8e is critical for achieving clinically relevant potency against Gram-positive pathogens, justifying its selection over earlier-generation analogs.
- [1] Ye J, Chu AJ, Lin L, Chan ST, Harper R, et al. Benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction. Eur J Med Chem. 2020 Dec 15;208:112671. (Table 1). View Source
- [2] Ye J, Chu AJ, Lin L, Chan ST, Harper R, et al. Eur J Med Chem. 2020 Dec 15;208:112671. (Results, Section 2.3.1). View Source
